molecular formula C13H14ClNO2S2 B10963195 1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide

1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B10963195
M. Wt: 315.8 g/mol
InChI Key: HNDQFFIMBCSPDK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a thiophene ring, and a methanesulfonamide moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound.

    Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]amine: Similar structure but lacks the methanesulfonamide group, leading to different chemical reactivity and biological activities.

    1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]sulfone: Contains a sulfone group instead of a sulfonamide, resulting in different oxidation states and reactivity.

    1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]thiourea: Features a thiourea group, which imparts distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C13H14ClNO2S2

Molecular Weight

315.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1-thiophen-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C13H14ClNO2S2/c1-10(13-3-2-8-18-13)15-19(16,17)9-11-4-6-12(14)7-5-11/h2-8,10,15H,9H2,1H3

InChI Key

HNDQFFIMBCSPDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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